molecular formula C8H9NO3 B13473662 2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid

2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid

Cat. No.: B13473662
M. Wt: 167.16 g/mol
InChI Key: GISQYCWBIZJSPH-CLTKARDFSA-N
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Description

2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H9NO3 It is characterized by the presence of a cyano group, an oxolane ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of cyanoacetic acid with oxolane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the oxolane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(oxolan-3-yl)prop-2-enoic acid is unique due to the combination of its cyano group, oxolane ring, and propenoic acid moiety.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(Z)-2-cyano-3-(oxolan-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H9NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h3,6H,1-2,5H2,(H,10,11)/b7-3-

InChI Key

GISQYCWBIZJSPH-CLTKARDFSA-N

Isomeric SMILES

C1COCC1/C=C(/C#N)\C(=O)O

Canonical SMILES

C1COCC1C=C(C#N)C(=O)O

Origin of Product

United States

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